

# Application Note: Chiral Separation of Sertraline Stereoisomers by Electrokinetic Chromatography

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## Compound of Interest

Compound Name: *Serratine*

Cat. No.: *B1206857*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. The molecule possesses two chiral centers, resulting in four stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). The therapeutically active enantiomer is the cis-(1S,4S) form.<sup>[1][2]</sup> Consequently, the stereoselective separation and quantification of these isomers are critical for quality control in pharmaceutical formulations.<sup>[3][4]</sup> Electrokinetic chromatography (EKC), a powerful separation technique, offers high efficiency and resolution for the chiral separation of pharmaceuticals like Sertraline. This application note details protocols for the separation of Sertraline stereoisomers using cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) and microemulsion electrokinetic chromatography (MEEKC).

## Principle of Separation

The chiral separation of Sertraline stereoisomers by EKC is primarily achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs), particularly derivatized CDs, are commonly employed for this purpose.<sup>[5][6]</sup> The underlying mechanism involves the formation of transient, diastereomeric inclusion complexes between the Sertraline enantiomers and the chiral selector. The differing stabilities of these complexes lead to different

electrophoretic mobilities, enabling their separation. The use of micelles or microemulsions in the BGE further enhances selectivity and resolution by providing a pseudo-stationary phase.

## Experimental Protocols

### Method 1: Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

This method is adapted from a validated procedure for the separation of Sertraline hydrochloride and its synthesis-related substances.<sup>[1][2]</sup>

#### Instrumentation:

- Capillary Electrophoresis (CE) system with a UV detector.
- Fused-silica capillary.
- Data acquisition and processing software.

#### Reagents and Solutions:

- Background Electrolyte (BGE): 20 mM Sodium Borate, pH 9.0, containing 50 mM Sodium Cholate, 15 mM Sulfated  $\beta$ -Cyclodextrin (S- $\beta$ -CD), and 5 mM Hydroxypropyl- $\beta$ -Cyclodextrin (HP- $\beta$ -CD).<sup>[1]</sup>
- Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), Deionized Water.
- Sample Solution: Sertraline Hydrochloride dissolved in deionized water.

#### Protocol:

- Capillary Pre-conditioning (for a new capillary):
  - Flush the capillary with 0.1 M NaOH for 30 minutes.
  - Flush with deionized water for 15 minutes.
  - Equilibrate with the BGE for 30 minutes.

- Daily Capillary Conditioning:
  - Flush with 0.1 M NaOH for 5 minutes.
  - Flush with deionized water for 2 minutes.
  - Equilibrate with the BGE for 5 minutes before each injection.
- Sample Injection:
  - Inject the sample hydrodynamically. The precise pressure and time should be optimized for the specific instrument to ensure an appropriate injection volume.
- Separation:
  - Apply a constant voltage. The optimal voltage should be determined to achieve a balance between separation time and resolution.
  - Maintain a constant capillary temperature.
- Detection:
  - Monitor the separation at a suitable UV wavelength (e.g., 214 nm or 275 nm).

## Method 2: Microemulsion Electrokinetic Chromatography (MEEKC)

This method utilizes a microemulsion as the running buffer to enhance separation efficiency, particularly with a modified capillary.<sup>[7]</sup>

Instrumentation:

- Same as Method 1.

Reagents and Solutions:

- Running Microemulsion: A mixture of acetonitrile, sodium dodecyl sulfate (SDS), n-butanol, and n-hexane, buffered with sodium tetraborate.<sup>[7]</sup> The exact composition should be

optimized.

- Capillary Modification Solutions (optional but recommended): Poly(diallyldimethylammonium-chloride) and  $\beta$ -Cyclodextrin for creating an assembled molecular film on the capillary surface.<sup>[7]</sup>
- Capillary Conditioning Solutions: 0.1 M NaOH, Deionized Water.
- Sample Solution: Sertraline Hydrochloride dissolved in deionized water.

Protocol:

- Capillary Modification (if applicable):
  - Follow the specific literature procedure for creating the poly(diallyldimethylammonium-chloride) and  $\beta$ -cyclodextrin assembled molecular film.<sup>[7]</sup>
- Capillary Conditioning:
  - Condition the capillary daily as described in Method 1, step 2.
- Sample Injection:
  - Inject the sample hydrodynamically.
- Separation:
  - Apply a constant voltage and maintain a constant temperature.
- Detection:
  - Monitor the separation at an appropriate UV wavelength.

## Quantitative Data Summary

The following tables summarize the experimental conditions and performance data from published methods for the separation of Sertraline stereoisomers using electrokinetic chromatography.

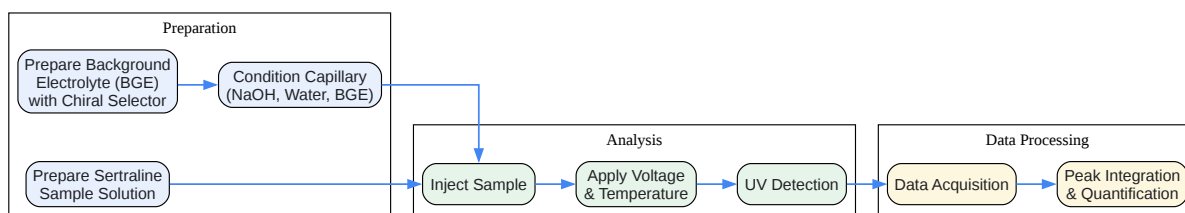
Table 1: Experimental Conditions for Sertraline Stereoisomer Separation

Parameter	Method A (CD-MEKC)[1][2]	Method B (MEEKC with Modified Capillary)[7]	Method C (EKC with Sulfated Cyclodextrins)[8]
Capillary	Fused-silica	Fused-silica with molecular film	Fused-silica
Dimensions	Not specified	Not specified	Not specified
Background Electrolyte	20 mM Sodium Borate, pH 9.0	Sodium Tetraborate buffer with acetonitrile, SDS, n-butanol, n-hexane	Not specified, contains highly sulfated $\gamma$ -CD or $\alpha$ -CD
Chiral Selector(s)	15 mM Sulfated $\beta$ -CD, 5 mM Hydroxypropyl- $\beta$ -CD	$\beta$ -Cyclodextrin (in capillary coating)	Highly sulfated $\gamma$ -Cyclodextrin or Highly sulfated $\alpha$ -Cyclodextrin
Surfactant	50 mM Sodium Cholate	Sodium Dodecyl Sulfate (SDS)	Not specified
Applied Voltage	Not specified	Not specified	Not specified
Temperature	Not specified	Not specified	Not specified
Detection	Not specified	Not specified	Not specified

Table 2: Performance Data for Sertraline Stereoisomer Separation

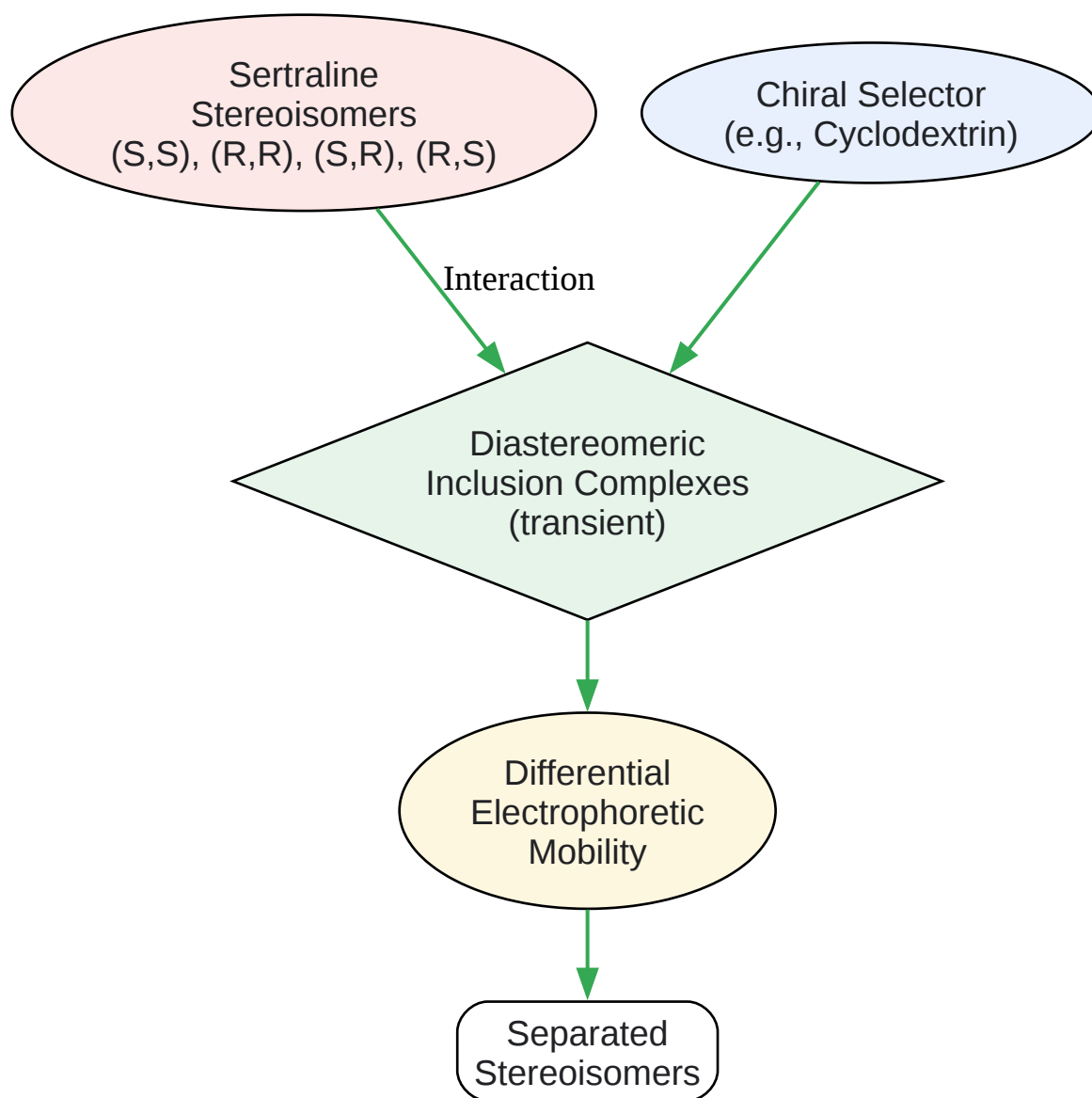
Parameter	Method A (CD-MEKC)[1][2]	Method B (MEEKC with Modified Capillary)[7]	Method C (EKC with Sulfated Cyclodextrins)[8]
Resolution	Baseline separation of all four stereoisomers	Baseline separation of all four stereoisomers	Critical resolution $\geq 4.0$ for impurities at 0.1% level
Limit of Detection (LOD)	Not specified	(1S,4S): 0.15 mg/L, (1R,4R): 0.15 mg/L, (1S,4R): 0.30 mg/L, (1R,4S): 0.30 mg/L	Not specified
Limit of Quantitation (LOQ)	Quantitation of impurities at 0.1% of the bulk drug	Not specified	$\leq 0.1\%$ of the drug substance for each stereoisomeric impurity

## Visualizations



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Caption: Experimental workflow for Sertraline stereoisomer separation by EKC.



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Caption: Principle of chiral separation of Sertraline using a chiral selector.

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